[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate
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Overview
Description
The compound [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, which involves the formation of the imidazo[1,5-a]indole ring system. This is followed by the introduction of the piperidin-3-yl and carbamate groups through a series of substitution and coupling reactions. The final step involves the addition of the N-[3-chloro-4-(methylamino)phenyl]carbamate moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Scientific Research Applications
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include various imidazo[1,5-a]indole derivatives and carbamate-containing molecules.
Uniqueness: The unique combination of functional groups in this compound provides distinct properties, such as enhanced stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C24H22ClN5O5 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate |
InChI |
InChI=1S/C24H22ClN5O5/c1-26-18-4-3-15(10-17(18)25)27-23(33)35-12-13-2-5-19-14(8-13)9-16-11-29(24(34)30(16)19)20-6-7-21(31)28-22(20)32/h2-5,8-10,20,26H,6-7,11-12H2,1H3,(H,27,33)(H,28,31,32) |
InChI Key |
DQJUDOPJKAMACO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl |
Origin of Product |
United States |
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